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Compound of Interest

Compound Name: 8-Oxaspiro[4.5]decan-1-ol

CAS No.: 1690751-54-2

Cat. No.: B1433998

Get Quote

Executive Summary: The Spiro-Quaternary
Challenge
The oxaspiro[4.5]decane scaffold—defined by a tetrahydrofuran or lactone ring spiro-fused to a

cyclohexane ring—represents a "privileged structure" in medicinal chemistry. Unlike flat

aromatic systems, the spiro-quaternary carbon (C5 in 1-oxaspiro[4.5]decane) imposes a rigid

orthogonal vector, positioning substituents in defined 3D space. This guide analyzes the two

primary challenges in accessing this core: constructing the quaternary center with stereocontrol

and functionalizing the rings without disrupting the sensitive spiro-ether linkage.

Structural Classes & Nomenclature
To ensure precision, we distinguish between the primary scaffolds discussed:

1-Oxaspiro[4.5]decane: Oxygen in the 5-membered ring (Spiro-THF type). Common in

muscarinic agonists.

6-Oxaspiro[4.5]decane: Oxygen in the 6-membered ring (Spiro-THP type).
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1-Oxa-8-azaspiro[4.5]decane: A bifunctional scaffold widely used in CNS drug design

(Sigma-1/5-HT1A ligands).

Synthetic Architectures: The "Make-or-Break"
Strategies
We categorize synthesis not by reaction name, but by the mechanism of ring closure, as this

dictates the stereochemical outcome.

Strategy A: The Cationic Cascade (Prins/Pinacol)
Mechanism: This approach utilizes a Lewis acid to generate an oxocarbenium ion, which

triggers a cascade cyclization. It is the most efficient method for generating 7-substituted-8-

oxaspiro[4.5]decan-1-ones.

The Logic: The reaction relies on the Prins cyclization followed by a Pinacol rearrangement.

[1] The stereochemistry is governed by the chair-like transition state of the Prins step,

minimizing 1,3-diaxial interactions.

Key Reagents: Indium(III) chloride (

) or Titanium(IV) chloride (

).

is preferred for its water tolerance and milder Lewis acidity, preventing polymerization of
sensitive aldehydes.

Critical Insight: When using 1-(4-hydroxybut-1-en-2-yl)cyclobutanol, the ring expansion

(cyclobutane

cyclopentane) is driven by the relief of ring strain, thermodynamically locking the spiro-
fusion.

Strategy B: The Sigmatropic Transfer (Claisen
Rearrangement)
Mechanism: A [3,3]-sigmatropic rearrangement of 2-(alkenyl)dihydropyrans.
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The Logic: This is a chirality transfer strategy. The stereocenter in the linear precursor

dictates the stereochemistry of the new spiro-center via a boat-like transition state.

Application: This was the cornerstone of the total synthesis of (

)-Gleenol and (

)-Axenol. The method allows for the simultaneous installation of the spiro-center and
functional groups (like isopropyl) that are difficult to add post-cyclization.

Strategy C: Metal-Catalyzed Relay (Au/Pd)
Mechanism: A dual-catalytic system where Gold(I) activates an alkyne for nucleophilic attack

(forming the ether), and Palladium(0) handles allylic alkylation.

The Logic: This modular approach allows for the assembly of complex 2-oxa-7-

azaspiro[4.5]decane cores from simple enynamides. It is particularly valuable for generating

"dearomatized" structures that mimic natural products.

Visualizing the Synthetic Logic
The following diagram maps the mechanistic divergence between the Cationic (Prins) and

Sigmatropic (Claisen) pathways.
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Caption: Mechanistic divergence in oxaspiro[4.5]decane synthesis: Cationic cascades vs.

Sigmatropic shifts.
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Medicinal Chemistry & Biological Applications[2][3]
The oxaspiro[4.5]decane core is not merely a passive scaffold; it actively engages specific

GPCRs and ion channels.
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Target Class Specific Scaffold
Mechanism of
Action

Key Reference

Sigma-1 Receptor
1-oxa-8-

azaspiro[4.5]decane

Radioligand/Modulator

: High affinity (

in nM range) for

receptors.[2] Used in

PET imaging for

neurodegenerative

diseases.

[Zhang et al., 2020]

5-HT1A Receptor
1-oxa-4-

thiaspiro[4.5]decane

Agonist: The spiro-

ring restricts the

conformation of the

aryl-piperazine tail,

enhancing selectivity

over

-adrenoceptors.

[Manfredini et al.,

2017]

Muscarinic M1
1-oxaspiro[4.5]decan-

3-one

Agonist: Rigid

analogue of

acetylcholine/muscari

ne. The spiro-system

mimics the quaternary

ammonium geometry

required for receptor

binding.

[Tsukamoto et al.,

1995]

Antitumor
4-sulfonyl-1-oxa-4-

azaspiro

Cell Cycle Arrest:

Induces G2/M arrest

in MDA-MB-231

breast cancer cells via

sulfonamide

interactions.

[Li et al., 2020]
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Detailed Experimental Protocol: The Prins/Pinacol
Cascade
This protocol is selected for its high reproducibility and "self-validating" nature (the product

precipitates or is easily separated).

Objective: Synthesis of 7-substituted-8-oxaspiro[4.5]decan-1-one.

Reagents:

Aldehyde (1.0 equiv)

1-(4-hydroxybut-1-en-2-yl)cyclobutanol (1.2 equiv)

(20 mol%)

Dichloromethane (DCM), anhydrous.

Step-by-Step Methodology:

Preparation: Flame-dry a 25 mL round-bottom flask and purge with Argon. Add

(0.2 mmol) and anhydrous DCM (5 mL).

Addition: Cool the suspension to 0°C. Add the aldehyde (1.0 mmol) followed slowly by the

cyclobutanol derivative (1.2 mmol) dissolved in DCM.

Reaction: Stir at 0°C for 30 minutes, then warm to room temperature (25°C). Monitor via TLC

(Hexane:EtOAc 8:2). The spot for the aldehyde should disappear, replaced by a lower Rf

spot (spiro-ketone).

Quench: Quench with saturated

solution (10 mL).

Extraction: Extract with DCM (

). Dry combined organics over
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.

Purification: Concentrate in vacuo. Purify via flash column chromatography (Silica gel, 10-

20% EtOAc in Hexane).

Validation Point: The appearance of a diagnostic quaternary carbon signal in

NMR (~80-90 ppm for spiro-ether) and a ketone carbonyl (~210 ppm) confirms the structure.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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